4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate

Übersicht

Beschreibung

Molecular Structure Analysis

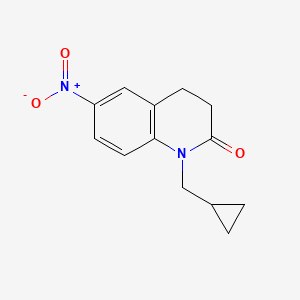

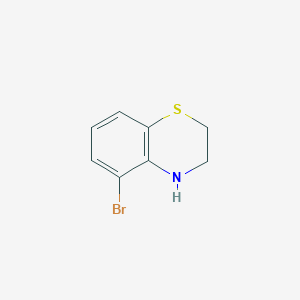

The molecular formula of “4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate” is C10H7FN2O2.2H2O . The InChI code is 1S/C10H7FN2O2.2H2O/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7;;/h1-4H,(H2,12,13)(H,14,15);2*1H2 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 242.21 .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity and Solubility Enhancement

4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate derivatives have been extensively studied for their antibacterial properties. These compounds, particularly when modified as amino acid prodrugs, have displayed notable antibacterial activity. For example, a series of amino acid prodrugs of racemic and chiral quinolones showed enhanced solubility and comparable, if not superior, efficacy in vivo compared to their parent compounds. The increase in solubility was particularly significant, ranging from 3 to 70 times that of the parent quinolones, making them highly promising in terms of bioavailability and therapeutic potential (Sanchez et al., 1992).

Anticancer Properties and Molecular Docking Studies

Furthermore, the derivatives of 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate have been explored for their anticancer properties. In a notable study, various amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives were synthesized and tested for their cytotoxic effects on different carcinoma cell lines. Some of these compounds exhibited significant anticancer activities, surpassing even standard drugs like doxorubicin in certain instances. Moreover, molecular docking studies provided insights into the probable mechanisms of action, indicating these derivatives as potential inhibitors for future anticancer drug development (Bhatt, Agrawal, & Patel, 2015).

Formation of Helical Structures and Self-Association

The compound and its derivatives have also been explored in the field of molecular self-assembly. For instance, heteromeric oligoamide foldamers, composed of 8-amino-2-quinolinecarboxylic acid and 7-amino-8-fluoro-2-quinolinecarboxylic acid, demonstrated the ability to form stable helical structures in aqueous environments. This property is vital for understanding the compound's behavior in biological systems and can pave the way for the design of novel biomimetic structures (Shang et al., 2014).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-amino-8-fluoroquinoline-3-carboxylic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2.2H2O/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7;;/h1-4H,(H2,12,13)(H,14,15);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKMCJFMVXAKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)F)C(=O)O)N.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-Bromobutyl)sulfanyl]benzene](/img/structure/B1379303.png)

![[1-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1379306.png)

![2-Bromobenzo[d]thiazol-4-ol](/img/structure/B1379309.png)

![3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B1379317.png)